Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
Vernakalant hydrochloride is synthesized through a multi-step chemical process designed to ensure the chirality of its molecular structure. The synthesis involves five main steps:
The molecular structure of vernakalant hydrochloride can be represented by its IUPAC name: (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride. The compound features a complex arrangement with multiple functional groups that contribute to its pharmacological properties.
Vernakalant acts through several key chemical interactions within the body:
Vernakalant's mechanism involves a dual blockade of sodium and potassium channels:
This unique profile allows vernakalant to effectively convert atrial fibrillation to sinus rhythm while minimizing the risk of ventricular arrhythmias typically associated with other antiarrhythmic agents .
Vernakalant-d6 Hydrochloride is primarily utilized in clinical settings for:
Vernakalant (C₂₀H₃₁NO₄) is a small molecule antiarrhythmic agent classified as an atrial-selective class III antiarrhythmic drug. Its primary clinical application is the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm [1] [5] [7]. Chemically, vernakalant contains three chiral centers, with the marketed formulation consisting exclusively of the RRR-stereoisomer [(3R)-1-((1R,2R)-2-(2-(3,4-dimethoxyphenyl)ethoxy)cyclohexyl)pyrrolidin-3-ol] [1] [5]. The hydrochloride salt form enhances its water solubility, facilitating intravenous administration [5].
Vernakalant exerts its pharmacological effects through a multi-channel blocking mechanism:
This unique ion channel targeting results in prolonged atrial refractory periods without significant ventricular effects, explaining its low proarrhythmic potential compared to traditional antiarrhythmics [7]. Vernakalant's pharmacokinetics show CYP2D6-dependent metabolism, with O-demethylation dominating in extensive metabolizers (elimination half-life ≈ 3 hours) versus glucuronidation in poor metabolizers (half-life ≈ 5.5 hours) [1] [5]. Renal excretion serves as the primary elimination route [1].
Table 1: Key Molecular Properties of Vernakalant
Property | Specification |
---|---|
Chemical Formula | C₂₀H₃₁NO₄ |
Molecular Weight | 349.471 g/mol |
Protein Binding | 37-47% (free fraction: 53-63%) |
Primary Metabolic Pathways | CYP2D6 (O-demethylation), UGT-mediated glucuronidation |
Elimination Half-life | 3 hr (CYP2D6 EM), 5.5 hr (CYP2D6 PM) |
ATC Code | C01BG11 |
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research when strategically incorporated into drug molecules. Vernakalant-d6 hydrochloride contains six deuterium atoms replacing hydrogen atoms at specific molecular positions – specifically within its two methoxy groups (-OCD₃ instead of -OCH₃) [2] [8] [10]. This isotopic modification yields a compound (C₂₀H₂₆D₆ClNO₄) with a molecular weight of 391.96 g/mol, approximately 6 units heavier than the parent compound [2] [10].
The primary scientific rationales for deuterium labeling include:
For vernakalant-d6, deuterium incorporation at the methoxy groups specifically targets positions involved in its major O-demethylation metabolic pathway mediated by CYP2D6 [1] [8]. While the chemical and biological properties remain fundamentally similar to unlabeled vernakalant, subtle alterations in its pharmacokinetic profile might be anticipated due to potential alterations in CYP2D6-mediated metabolism rates [3] [9].
Stable Isotope-Labeled (SIL) internal standards, such as vernakalant-d6 hydrochloride, are indispensable tools in modern quantitative bioanalysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3] [9]. Their core function is to correct for analytical variability introduced during sample preparation (extraction efficiency) and analysis (ion suppression/enhancement in the mass spectrometer ion source).
Vernakalant-d6 hydrochloride exemplifies an optimal SIL internal standard due to:
Table 2: Vernakalant-d6 Hydrochloride as a SIL Internal Standard
Characteristic | Importance | Vernakalant-d6 Attributes |
---|---|---|
Chemical Equivalence | Ensures identical extraction and chromatographic behavior | Deuterium substitution on methoxy groups minimizes chemical alteration |
Mass Shift (+n Da) | Prevents overlap in MS/MS spectra; n≥3 recommended for small molecules | +6 Da mass difference (sufficient for unambiguous detection) |
Isotopic Purity | Minimizes contribution to analyte signal | Typically >99% deuterium incorporation |
Stable Label Position | Prevents deuterium exchange with solvent protons (e.g., avoiding -OH, -NH₂) | Deuterium on methyl groups (-OCD₃) are non-exchangeable positions |
Co-elution | Ensures internal standard experiences same ion suppression effects as analyte | Identical chromatographic retention time expected |
The deployment of vernakalant-d6 hydrochloride as an internal standard significantly enhances the accuracy, precision, and robustness of LC-MS/MS methods for quantifying vernakalant in complex biological matrices like plasma, serum, or urine [3] [9]. This is critical for generating reliable pharmacokinetic data during drug development and therapeutic drug monitoring. While SIL standards are preferred, their use requires careful consideration of potential isotope effects on chromatography or fragmentation and ensuring the label positions are stable under sample processing conditions [3] [9]. Vernakalant-d6's design mitigates these concerns effectively.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7